molecular formula C12H13NO4S B14917462 2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)acetic acid

2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)acetic acid

Cat. No.: B14917462
M. Wt: 267.30 g/mol
InChI Key: FJKWWSBQWWMSRQ-UHFFFAOYSA-N
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Description

2-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)acetic acid is an organic compound that features a thioether linkage and an acetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and a thioether linkage in its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)acetic acid typically involves the reaction of 4-acetylphenylamine with a suitable thioether precursor. One common method involves the use of 2-chloroacetic acid as the starting material. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-acetylphenylamine attacks the electrophilic carbon of 2-chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation may involve alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: N-acyl or N-alkyl derivatives.

Scientific Research Applications

2-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thioether linkage can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-((2-((4-Methylphenyl)amino)-2-oxoethyl)thio)acetic acid: Similar structure but with a methyl group instead of an acetyl group.

    2-((2-((4-Chlorophenyl)amino)-2-oxoethyl)thio)acetic acid: Contains a chlorine atom instead of an acetyl group.

Uniqueness

2-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)acetic acid is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. The acetyl group can participate in additional chemical reactions, such as acetylation, and may enhance the compound’s ability to interact with biological targets.

Properties

Molecular Formula

C12H13NO4S

Molecular Weight

267.30 g/mol

IUPAC Name

2-[2-(4-acetylanilino)-2-oxoethyl]sulfanylacetic acid

InChI

InChI=1S/C12H13NO4S/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-18-7-12(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17)

InChI Key

FJKWWSBQWWMSRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSCC(=O)O

Origin of Product

United States

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